

Application Note: Development of a Stability-Indicating Assay for Orphenadrine Citrate

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Compound of Interest		
Compound Name:	Orphenadrine Citrate	
Cat. No.:	B7790700	Get Quote

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Introduction

Orphenadrine citrate is a skeletal muscle relaxant used to alleviate pain and discomfort from musculoskeletal conditions. To ensure the quality, safety, and efficacy of **orphenadrine citrate** drug products, a validated stability-indicating assay is crucial. This document outlines the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **orphenadrine citrate** and the separation of its degradation products, in accordance with International Council for Harmonisation (ICH) guidelines.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. Forced degradation studies are an integral part of developing such a method, as they help to identify potential degradation pathways and demonstrate the specificity of the assay.[1][2]

Experimental Protocols Materials and Reagents

- Orphenadrine Citrate reference standard
- HPLC grade acetonitrile, methanol, and water



- Potassium dihydrogen phosphate
- Triethylamine
- Hydrochloric acid (0.1N)
- Sodium hydroxide (0.1N)
- Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this assay. The following chromatographic conditions have been found to be effective for the analysis of **orphenadrine citrate**.

Table 1: Chromatographic Conditions

Parameter	Condition
Column	Phenomenex™ Luna ODS C18 (250 mm x 4.6 mm, 5 μm)[3]
Mobile Phase	A: 0.1% triethylamine in 50 mM potassium dihydrogen phosphate buffer (pH 3.0) B: Acetonitrile[3]
Gradient Elution	Optimized to ensure separation of degradants from the main peak.
Flow Rate	1.5 mL/min[3]
Injection Volume	20 μL
Detection Wavelength	215 nm
Column Temperature	Ambient

Preparation of Standard and Sample Solutions



- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of orphenadrine citrate reference standard in the mobile phase to obtain a known concentration (e.g., 100 μg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 0.5-150 μg/mL).
- Sample Solution: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of orphenadrine citrate and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of **orphenadrine citrate** was subjected to the following stress conditions:

- Acid Hydrolysis: The drug solution was mixed with 0.1N HCl and heated. The solution was then neutralized with 0.1N NaOH before injection.
- Base Hydrolysis: The drug solution was mixed with 0.1N NaOH and heated. The solution was then neutralized with 0.1N HCl before injection.
- Oxidative Degradation: The drug solution was treated with 3% H₂O₂ at room temperature.
- Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for a specified duration.
- Thermal Degradation: The drug solution was heated at a specified temperature (e.g., 70°C) for a defined period.

Data Presentation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Validation Parameters



Parameter	Result
Linearity Range	0.5 - 150 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.0633 μg/mL
Limit of Quantification (LOQ)	0.19 μg/mL (calculated as 3*LOD)
Accuracy (% Recovery)	98.9 - 101.4%
Precision (%RSD)	< 2%

Table 3: Summary of Forced Degradation Studies

Stress Condition	% Degradation	Observations
Acid Hydrolysis (0.1N HCl)	~8-11%	The parent peak was well- resolved from degradation products.
Base Hydrolysis (0.1N NaOH)	~7-12%	The parent peak was well- resolved from degradation products.
Oxidative (3% H ₂ O ₂)	> 90%	Significant degradation was observed.
Photolytic (UV light)	~12-14%	The parent peak was well- resolved from degradation products.
Thermal (70°C)	Variable	Degradation is dependent on the duration of heat exposure.

Visualizations Experimental Workflow

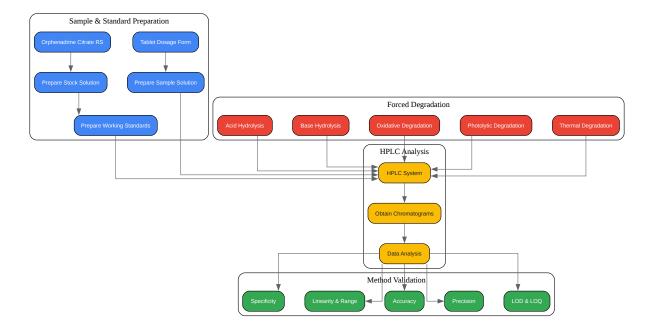




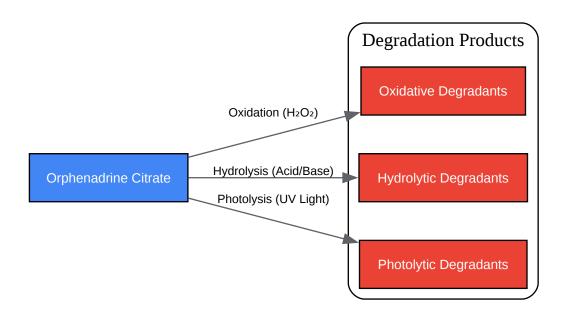


The following diagram illustrates the overall workflow for the stability-indicating assay of **orphenadrine citrate**.









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References

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